molecular formula C22H21ClFN3O3 B11185796 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorobenzyl)acetamide

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorobenzyl)acetamide

Cat. No.: B11185796
M. Wt: 429.9 g/mol
InChI Key: SCIBRQARZOYNFZ-UHFFFAOYSA-N
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Description

2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the pyrimidine ring.

    Addition of the hydroxyethyl group: This can be done through an alkylation reaction.

    Attachment of the fluorophenylmethyl group: This step may involve a coupling reaction, such as a Suzuki coupling, to attach the fluorophenylmethyl group to the pyrimidine ring.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may bind to the receptor and either activate or inhibit its signaling pathway. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar compounds to 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE include other pyrimidine derivatives with similar structural features. These compounds may include:

    2-[2-(3-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: Lacks the hydroxyethyl and fluorophenylmethyl groups.

    2-[2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: Lacks the fluorophenylmethyl group.

    2-[2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methylacetamide: Has a methyl group instead of the fluorophenylmethyl group.

The uniqueness of 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C22H21ClFN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C22H21ClFN3O3/c1-14-19(9-10-28)22(30)27(21(26-14)16-3-2-4-17(23)11-16)13-20(29)25-12-15-5-7-18(24)8-6-15/h2-8,11,28H,9-10,12-13H2,1H3,(H,25,29)

InChI Key

SCIBRQARZOYNFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)NCC3=CC=C(C=C3)F)CCO

Origin of Product

United States

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